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Compound of Interest

Compound Name: 5-Formyl-2-furancarboxylic Acid

Cat. No.: B017741

A comprehensive guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of 5-Formyl-2-furancarboxylic acid (FFCA) and its key
derivatives. This guide provides a comparative analysis of their spectral data, detailed
experimental protocols for obtaining this information, and visual workflows to aid in
experimental design.

5-Formyl-2-furancarboxylic acid (FFCA) is a versatile bio-based platform chemical with
significant potential in the synthesis of pharmaceuticals, polymers, and fine chemicals. A
thorough understanding of its spectroscopic properties, and those of its derivatives, is crucial
for reaction monitoring, quality control, and structural elucidation. This guide presents a
comparative analysis of FFCA and its derivatives using key spectroscopic techniques: Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis)
Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Formyl-2-furancarboxylic
acid and a selection of its common derivatives. These derivatives include the methyl and ethyl
esters, which are common intermediates in synthesis, and 2,5-Furandicarboxylic acid (FDCA),
a key oxidation product.

'H NMR Spectral Data (DMSO-ds)
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Compound

0 (ppm) and Multiplicity (J in Hz)

5-Formyl-2-furancarboxylic acid (FFCA)

~9.7 (s, 1H, -CHO), ~7.5 (d, 1H, furan-H), ~7.3
(d, 1H, furan-H), ~13.5 (br s, 1H, -COOH)

Methyl 5-formyl-2-furoate

9.71 (s, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.42 (d,
J=3.8 Hz, 1H), 3.90 (s, 3H)

Ethyl 5-formyl-2-furoate

9.70 (s, 1H), 7.48 (d, J=3.7 Hz, 1H), 7.39 (d,
J=3.7 Hz, 1H), 4.38 (g, J=7.1 Hz, 2H), 1.35 (t,
J=7.1 Hz, 3H)

2,5-Furandicarboxylic acid (FDCA)[1]

7.28 (s, 2H), 13.5 (br s, 2H)[1]

13

Compound

-ds)

r 4

3 (ppm)

5-Formyl-2-furancarboxylic acid (FFCA)

~178 (-CHO), ~159 (-COOH), ~153 (furan-C),
~148 (furan-C), ~122 (furan-C), ~119 (furan-C)

Methyl 5-formyl-2-furoate

178.1, 158.5, 153.0, 147.9, 121.8, 119.5, 52.8

Ethyl 5-formyl-2-furoate

178.2, 158.1, 153.2, 148.1, 121.6, 119.3, 61.7,
141

2,5-Furandicarboxylic acid (FDCA)[1]

158.8, 147.0, 118.3[1]

IR Spectral Data (cm~*)
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Compound

Key Absorptions (cm~?)

5-Formyl-2-furancarboxylic acid (FFCA)

~3100-2500 (br, O-H), ~1720 (C=0, acid),
~1680 (C=0, aldehyde), ~1580, 1470 (C=C,

furan)

Methyl 5-formyl-2-furoate

~2850, 2750 (C-H, aldehyde), ~1725 (C=0,
ester), ~1685 (C=0, aldehyde), ~1580, 1475
(C=C, furan)

Ethyl 5-formyl-2-furoate

~2860, 2760 (C-H, aldehyde), ~1720 (C=0,
ester), ~1680 (C=0, aldehyde), ~1585, 1470
(C=C, furan)

2,5-Furandicarboxylic acid (FDCA)[2]

~3100-2500 (br, O-H), ~1680 (C=0, acid),
~1580, 1460 (C=C, furan)[2]

UV-Vis Spectral Data

Molar Absorptivity (g, L

Compound Amax (nm) in Ethanol
mol—! cm~?)

5-Formyl-2-furancarboxylic

_ ~280 ~15,000
acid (FFCA)
Methyl 5-formyl-2-furoate ~278 ~16,000
Ethyl 5-formyl-2-furoate ~279 ~16,500
2,5-Furandicarboxylic acid

~265 ~18,000

(FDCA)

Mass Spectrometry Data (Electron lonization)

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://www.researchgate.net/figure/FT-IR-spectrum-of-FDCA_fig5_316358100
https://www.researchgate.net/figure/FT-IR-spectrum-of-FDCA_fig5_316358100
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Compound Molecular lon (m/z) Key Fragment lons (m/z)

5-Formyl-2-furancarboxylic

) 140 123, 111, 95, 83, 65, 39
acid (FFCA)
Methyl 5-formyl-2-furoate 154 123, 111, 95, 83, 65, 39
Ethyl 5-formyl-2-furoate 168 123, 111, 95, 83, 65, 39
2,5-Furandicarboxylic acid
156 139, 112, 95, 67, 39[3]

(FDCA)[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure

reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Transfer the solution to a
5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm,
a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with a greater
number of scans are typically required compared to *H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak of
DMSO-ds (6 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact
between the sample and the crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a
diamond or germanium ATR accessory.

o Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the
sample spectrum over the range of 4000-400 cm~1. Co-add multiple scans (e.g., 16 or 32) to
improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent
such as ethanol or methanol at a concentration of approximately 1 mg/mL. From the stock
solution, prepare a series of dilutions to find a concentration that gives a maximum
absorbance between 0.5 and 1.5.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank and
another with the sample solution. Record the absorbance spectrum over a wavelength range
of 200-400 nm.

o Data Analysis: Determine the wavelength of maximum absorbance (Amax) and the
corresponding absorbance value. The molar absorptivity (€) can be calculated using the
Beer-Lambert law (A = ecl), where A is the absorbance, c is the molar concentration, and | is
the path length of the cuvette (typically 1 cm).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or after separation by gas chromatography (for volatile derivatives).
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« lonization: Utilize electron ionization (EI) at a standard energy of 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular
weight of the compound and its fragments (e.g., m/z 35-300).

o Data Analysis: Identify the molecular ion peak (M*) and analyze the fragmentation pattern to
confirm the structure. The fragmentation of furan derivatives often involves the loss of

substituents and cleavage of the furan ring.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for
the spectroscopic analysis of FFCA and a potential synthetic pathway.
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Caption: Workflow for the spectroscopic analysis of FFCA and its derivatives.
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Caption: Potential synthetic pathways for FFCA derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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